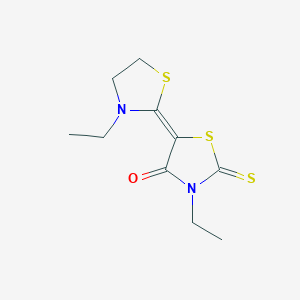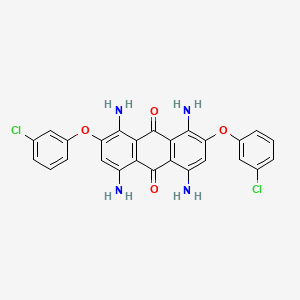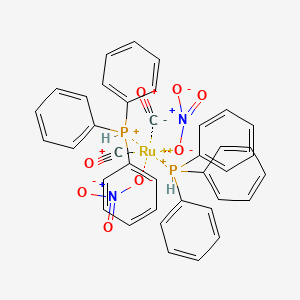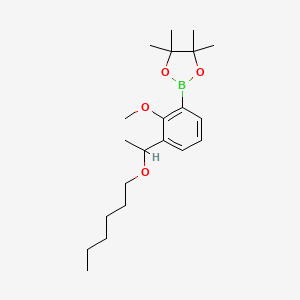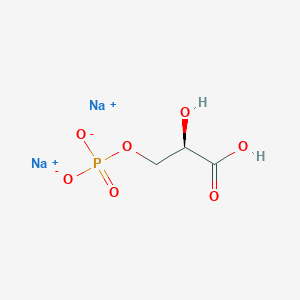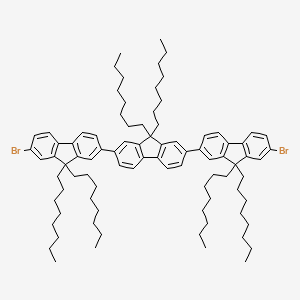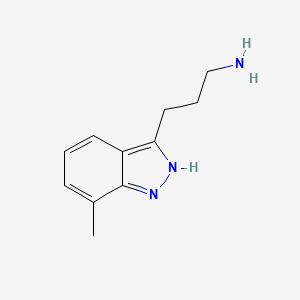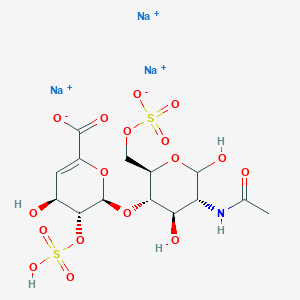![molecular formula C13H12N2O2 B13142291 Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
Ethyl [2,3'-bipyridine]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2,3’-bipyridine]-4-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as coordination chemistry, catalysis, and materials science. The presence of the ethyl ester group at the 4-position of the bipyridine framework enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2,3’-bipyridine]-4-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. The resulting bipyridine derivative is then esterified to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of ethyl [2,3’-bipyridine]-4-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous or heterogeneous catalysts can be optimized to reduce costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl [2,3’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized bipyridine derivatives.
Scientific Research Applications
Ethyl [2,3’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and materials science.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl [2,3’-bipyridine]-4-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine rings. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The ethyl ester group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing its reactivity and functionality.
Comparison with Similar Compounds
Ethyl [2,3’-bipyridine]-4-carboxylate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in redox reactions.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which have applications in electrochromic devices.
3,3’-Bipyridine: Less commonly used but still valuable in coordination chemistry.
The uniqueness of ethyl [2,3’-bipyridine]-4-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-pyridin-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-5-7-15-12(8-10)11-4-3-6-14-9-11/h3-9H,2H2,1H3 |
InChI Key |
DNYFQQYMCMAFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



